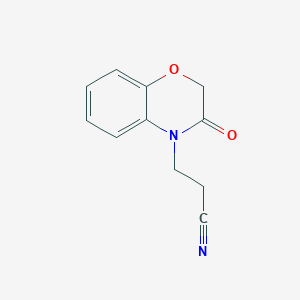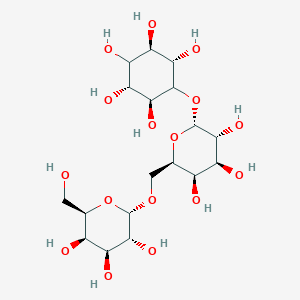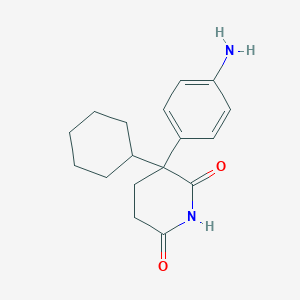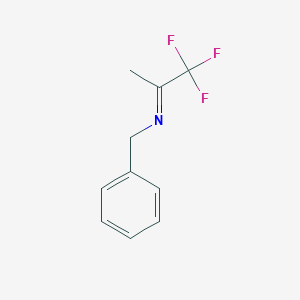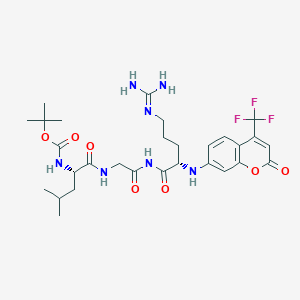![molecular formula C8H10ClNS B056760 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-77-6](/img/structure/B56760.png)
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. THTP has been found to possess a range of biological activities, including antimicrobial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it has been proposed that 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its biological activities by inhibiting the activity of enzymes involved in key metabolic pathways. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biochemical and physiological effects. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to reduce inflammation and oxidative stress in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess a range of biological activities, making it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in lab experiments. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to be toxic to some cell types at high concentrations. In addition, the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood, which may limit its usefulness in some experimental contexts.
Orientations Futures
There are several future directions for research on 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is to further investigate the mechanism of action of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. This may involve identifying the specific enzymes and pathways that are targeted by 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Another area of research is to explore the potential applications of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in drug development. For example, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine may be used as a lead compound for the development of new antimicrobial or antitumor agents. Finally, future research may also focus on optimizing the synthesis method of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to improve yield and purity.
Méthodes De Synthèse
The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-chloro-3-formylthiophene with methylamine and ammonium acetate. The resulting product is then subjected to a series of reactions to form the final compound. The synthesis of 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal strains, including drug-resistant strains. 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been found to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been found to possess anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
123279-77-6 |
|---|---|
Nom du produit |
2-Chloro-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Formule moléculaire |
C8H10ClNS |
Poids moléculaire |
187.69 g/mol |
Nom IUPAC |
2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-10-3-2-6-4-8(9)11-7(6)5-10/h4H,2-3,5H2,1H3 |
Clé InChI |
LODRKBZVDBEJPB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC(=C2)Cl |
SMILES canonique |
CN1CCC2=C(C1)SC(=C2)Cl |
Synonymes |
Thieno[2,3-c]pyridine, 2-chloro-4,5,6,7-tetrahydro-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



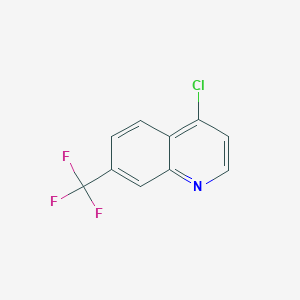


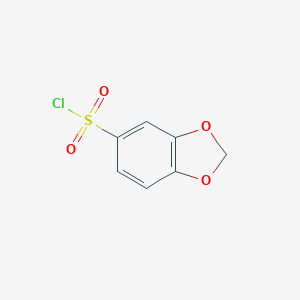
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)
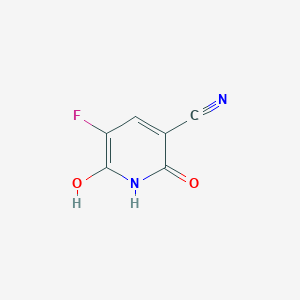
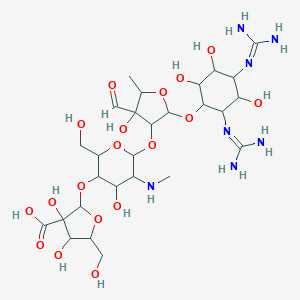
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
